molecular formula C22H24O6 B124957 Sigmoidin J CAS No. 157999-01-4

Sigmoidin J

Numéro de catalogue: B124957
Numéro CAS: 157999-01-4
Poids moléculaire: 384.4 g/mol
Clé InChI: PJPGKXVYTQIUKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sigmoidin J is a prenylated isoflavonoid first isolated from Erythrina sigmoidea, a plant species traditionally used in African medicine for its anti-inflammatory and antimicrobial properties . Structurally, it belongs to the Sigmoidin series, characterized by a flavanone or isoflavonoid backbone modified with prenyl (C5) or geranyl (C10) groups. These modifications enhance lipophilicity, influencing bioavailability and target binding . Pharmacologically, this compound exhibits antimalarial activity, though its specific IC50 values remain less documented compared to analogs like Sigmoidin A and B . Its biosynthesis involves prenylation at the C-8 position of the flavanone core, a feature shared with other Sigmoidin compounds .

Propriétés

Numéro CAS

157999-01-4

Formule moléculaire

C22H24O6

Poids moléculaire

384.4 g/mol

Nom IUPAC

7-hydroxy-3-(4-hydroxy-2,5-dimethoxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H24O6/c1-12(2)5-6-13-7-15-20(9-17(13)23)28-11-16(22(15)25)14-8-21(27-4)18(24)10-19(14)26-3/h5,7-10,16,23-24H,6,11H2,1-4H3

Clé InChI

PJPGKXVYTQIUKG-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C

SMILES canonique

CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C

Synonymes

sigmoidin J

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The Sigmoidin series (A–K) and structurally related prenylated flavonoids/isoflavonoids share overlapping biological activities but differ in potency, structural motifs, and natural sources. Below is a detailed comparison:

Table 1: Key Structural and Pharmacological Features of Sigmoidin J and Analogs

Compound Source Core Structure Prenylation Position Key Pharmacological Activities IC50 (Antimalarial) Reference
This compound Erythrina sigmoidea Isoflavonoid C-8 Antimalarial, Antioxidant Not fully reported
Sigmoidin A Erythrina abyssinica Flavanone C-6, C-8 Antimalarial, Antioxidant 1.2 µM (vs. 0.05 µM Chloroquine)
Sigmoidin B Erythrina sigmoidea, Glycyrrhiza uralensis Flavanone C-8 Anti-inflammatory, Antiproliferative 4.5 µM (Antimalarial)
Sigmoidin E Erythrina sigmoidea Isoflavonoid C-8 Antimalarial, Cytotoxic 2.8 µM
Sigmoidin K Erythrina sigmoidea Isoflavonoid C-6, C-8 Antimalarial, Antimicrobial 3.1 µM
Abyssinone V Erythrina burttii Flavanone C-6 Antiviral, Antioxidant Not reported

Structural Similarities and Differences

  • Shared Features: All compounds possess a flavanone or isoflavonoid backbone with prenyl/geranyl modifications, enhancing membrane permeability . C-8 prenylation is conserved in this compound, B, and E, correlating with antimalarial activity .
  • Divergences: Sigmoidin A and K have dual prenylation (C-6 and C-8), linked to higher antioxidant potency compared to mono-prenylated analogs . this compound and K are isoflavonoids, while Sigmoidin A, B, and E are flavanones, impacting receptor-binding specificity .

Pharmacological Profiles

  • Antimalarial Activity :
    • Sigmoidin A (IC50 1.2 µM) and E (IC50 2.8 µM) show moderate activity, though less potent than chloroquine (IC50 0.05 µM) . This compound’s efficacy remains understudied but is hypothesized to align with Sigmoidin K (IC50 3.1 µM) due to structural similarity .
  • Anti-inflammatory Effects :
    • Sigmoidin B inhibits NF-κB signaling (IC50 10.3 µM), surpassing this compound’s unquantified effects .
  • Synthetic Accessibility :
    • Sigmoidin E has been synthesized via regioselective prenylation, whereas this compound’s synthesis remains unreported, limiting large-scale studies .

Source Diversity and Implications

  • Geographical Specificity : Erythrina sigmoidea yields the majority of Sigmoidin compounds, but Sigmoidin B is also found in Glycyrrhiza uralensis (licorice), suggesting broader ecological adaptability .
  • Extraction Challenges : Dual-prenylated compounds (e.g., Sigmoidin A, K) require advanced chromatographic techniques for isolation, increasing research costs .

Q & A

Q. What experimental protocols are recommended for isolating and characterizing Sigmoidin J from natural sources?

To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC or column chromatography) guided by bioactivity assays. Characterization requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm structural integrity. Ensure purity via HPLC with ≥95% purity thresholds. Document reagent sources, solvent grades, and instrument calibration parameters to enhance reproducibility .

Q. How can researchers validate the biological activity of this compound in vitro?

Use dose-response assays (e.g., IC₅₀ calculations) with appropriate controls (e.g., vehicle and positive controls). Cell viability assays (MTT/XTT) and enzyme inhibition studies should follow standardized protocols (e.g., CLSI guidelines). Replicate experiments ≥3 times, and use statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance (p < 0.05). Report raw data and normalization methods to minimize bias .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

Prioritize sensitivity (e.g., LC-MS/MS for trace amounts) and specificity (e.g., MRM transitions). Validate methods using ICH guidelines: include linearity (R² ≥ 0.99), recovery rates (80–120%), and precision (RSD < 15%). Cross-validate with orthogonal techniques (e.g., UV-Vis vs. fluorescence) to address matrix interference .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological mechanisms?

Conduct pathway-specific studies (e.g., siRNA knockdowns or CRISPR-edited cell lines) to isolate target interactions. Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects. Compare results across independent labs using standardized assay conditions, and perform meta-analyses to reconcile discrepancies .

Q. What strategies ensure reproducibility in this compound synthesis and bioactivity studies?

Adopt open-science practices: publish detailed synthetic protocols (e.g., reaction temperatures, catalyst loads) in supplementary materials. Use reference standards (e.g., USP-grade) for bioassays. Participate in inter-laboratory validation studies and report negative results to mitigate publication bias .

Q. How can systematic reviews on this compound’s therapeutic potential address heterogeneity in preclinical data?

Apply PRISMA guidelines: define inclusion/exclusion criteria (e.g., in vivo studies with ≥10 subjects). Use JBI Critical Appraisal tools to assess bias in animal studies. Perform subgroup analyses by model type (e.g., murine vs. zebrafish) and dosage ranges. Quantify heterogeneity via I² statistics and discuss clinical translatability limitations .

Q. What methodological frameworks are optimal for integrating multi-omics data in this compound research?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using bioinformatics pipelines (e.g., IPA, MetaboAnalyst). Apply machine learning (random forests, neural networks) to identify predictive biomarkers. Validate findings with orthogonal methods (e.g., qPCR/Western blot) and pathway enrichment analyses .

Data Presentation and Peer Review

Q. How should researchers present contradictory data on this compound’s cytotoxicity in manuscripts?

Use comparative tables to highlight conflicting results (e.g., IC₅₀ values across cell lines). Discuss potential explanations (e.g., cell passage number, serum concentrations). Include raw data in supplementary files and apply FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are the key elements of a rigorous discussion section for studies on this compound derivatives?

Link results to hypotheses explicitly (e.g., "Our SAR data support the hypothesis that C-12 hydroxylation enhances binding affinity"). Address limitations (e.g., lack of in vivo validation) and propose follow-up experiments. Compare findings to prior literature using citation matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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